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Compound of Interest

2-Isobutyl-4,4,5,5-tetramethyl-
Compound Name:
1,3,2-dioxaborolane

cat. No.: B1338277

This technical guide provides a detailed overview of the spectroscopic data for isobutylboronic
acid pinacol ester, commonly referred to as isobutyl-Bpin. The information is tailored for
researchers, scientists, and professionals in the field of drug development, offering a
consolidated resource for the characterization of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for isobutyl-Bpin.
While direct experimental spectra for isobutyl-Bpin are not consistently published across all
techniques, the data presented is based on closely related structures and predictive models.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Isobutyl-Bpin
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: . Coupling
Chemical Shift N .
Nucleus Multiplicity Constant (J) / Assignment
() / ppm
Hz
IH NMR ~0.75 d ~7.5 -CHz2-Bpin
~0.95 d ~6.5 -CH(CHs)2
-C(CHs)2
~1.24 s _
(pinacol)
~1.80 m -CH(CHs)2
B3C NMR ~22.5 -CH(CHs)2
-C(CH
~24.8 (CHa)2
(pinacol)
~25.5 -CH(CHs)2
~38 (broad) -CH2-Bpin
~83.0 -O-C(CH3)2-
B NMR ~34 brs -Bpin

Note: The chemical shifts are approximate and can vary depending on the solvent and
experimental conditions. The carbon attached to the boron atom often shows a broad signal in
the 13C NMR spectrum due to quadrupolar relaxation.

Table 2: Infrared (IR) Spectroscopic Data for Isobutyl-Bpin

Frequency (cm™1) Intensity Assignment
~2960-2870 Strong C-H stretching (alkyl)
~1370-1380 Medium-Strong B-O stretching
~1145 Strong C-O stretching

Table 3: Mass Spectrometry (MS) Data for Isobutyl-Bpin
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m/z Relative Intensity (%) Assignment

Molecular ion peak (calculated

[M+H]* (e.g., 199.1813) Varies
for C10H22B0O2)

Fragmentation pattern may
Varies Varies show loss of isobutyl group or

parts of the pinacol group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of isobutyl-Bpin is dissolved in approximately 0.6
mL of a deuterated solvent (e.g., CDClIs or CeDs) in a standard 5 mm NMR tube.

 Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency
of 400 MHz or higher for *H NMR.

e 1H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton
signals.

e 13C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon
spectrum. A larger number of scans is typically required compared to *H NMR.

e 1B NMR Acquisition: A specific probe tuned to the boron frequency is used. The spectrum is
acquired with a broad spectral width to observe the characteristically broad boron signal.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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o Sample Preparation: A small drop of neat isobutyl-Bpin oil is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is
then scanned over the mid-infrared range (typically 4000-400 cm~1).

» Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of isobutyl-Bpin is prepared in a suitable volatile
solvent (e.g., methanol or acetonitrile).

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron lonization (El), is used.

o Data Acquisition:

o ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is set to
scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the [M+H]*
ion. High-resolution mass spectrometry (HRMS) can be used for accurate mass
determination.

o GC-MS (for El): The sample can be introduced via a Gas Chromatograph (GC) for
separation prior to ionization. The EIl source at 70 eV will cause fragmentation, providing
structural information.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of isobutyl-Bpin is illustrated
in the diagram below.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of isobutyl-

Bpin.

« To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Isobutyl-Bpin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338277#spectroscopic-data-for-isobutyl-bpin-nmr-ir-

ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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